molecular formula C8H7Br2NO2 B13590295 3-Amino-4,6-dibromo-2-methylbenzoic acid

3-Amino-4,6-dibromo-2-methylbenzoic acid

Cat. No.: B13590295
M. Wt: 308.95 g/mol
InChI Key: NVUHQGNTVZTJAL-UHFFFAOYSA-N
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Description

3-Amino-4,6-dibromo-2-methylbenzoic acid is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzoic acid, characterized by the presence of amino, dibromo, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,6-dibromo-2-methylbenzoic acid typically involves the bromination of 2-methylbenzoic acid followed by amination. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst to achieve selective bromination at the desired positions on the benzene ring. Subsequent amination can be carried out using ammonia or an amine source under controlled conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,6-dibromo-2-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines and other derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amination: Ammonia (NH3) or primary amines under basic conditions.

    Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products

    Substitution Products: Various substituted benzoic acids and anilines.

    Oxidation Products: Quinones and related compounds.

    Coupling Products: Biaryl compounds and other complex aromatic structures.

Scientific Research Applications

3-Amino-4,6-dibromo-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4,6-dibromo-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and bromo groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-methylbenzoic acid: Lacks the bromine substituents, resulting in different reactivity and applications.

    4,6-Dibromo-2-methylbenzoic acid:

    3-Amino-2-methylbenzoic acid: Lacks the bromine substituents, leading to different chemical behavior.

Uniqueness

3-Amino-4,6-dibromo-2-methylbenzoic acid is unique due to the presence of both amino and dibromo substituents on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

3-amino-4,6-dibromo-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c1-3-6(8(12)13)4(9)2-5(10)7(3)11/h2H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUHQGNTVZTJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1N)Br)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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